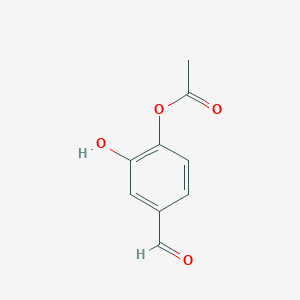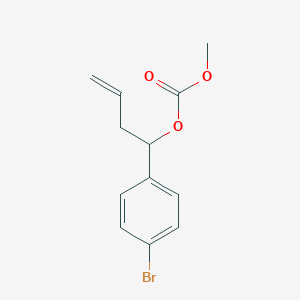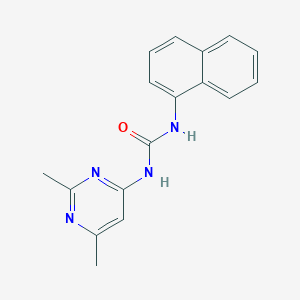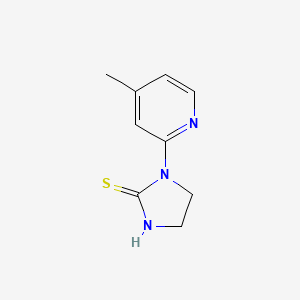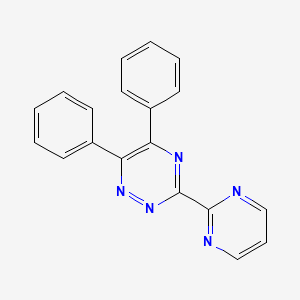
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- is an organic compound with the molecular formula C20H14N4. It is a member of the triazine family, characterized by a triazine ring substituted with phenyl and pyrimidinyl groups. This compound is known for its applications in various fields, including analytical chemistry and coordination chemistry .
Méthodes De Préparation
The synthesis of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- has several scientific research applications:
Analytical Chemistry: It is used as a chromogenic reagent for the spectrophotometric determination of iron and other metals.
Coordination Chemistry: The compound forms stable complexes with transition metals, making it useful in studying metal-ligand interactions.
Biological Studies: It is employed in the development of chelating agents for biomedical applications, including metal ion detection and removal.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- involves its ability to form stable complexes with metal ions. The triazine ring acts as a chelating agent, binding to metal ions through nitrogen atoms. This interaction is crucial in its applications as a chromogenic reagent and in coordination chemistry . The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are primarily related to metal ion coordination and chelation .
Comparaison Avec Des Composés Similaires
1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- can be compared with other similar compounds, such as:
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: This compound is also a triazine derivative with similar applications in metal ion detection and coordination chemistry.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its strong chelating properties, it is widely used in analytical chemistry for metal ion determination.
1,10-Phenanthroline: Another chelating agent used in metal ion detection, with a different structural framework but similar applications.
The uniqueness of 1,2,4-Triazine, 5,6-diphenyl-3-(2-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives .
Propriétés
Numéro CAS |
602279-35-6 |
|---|---|
Formule moléculaire |
C19H13N5 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
5,6-diphenyl-3-pyrimidin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C19H13N5/c1-3-8-14(9-4-1)16-17(15-10-5-2-6-11-15)23-24-19(22-16)18-20-12-7-13-21-18/h1-13H |
Clé InChI |
WQJVQMYFFWXVBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



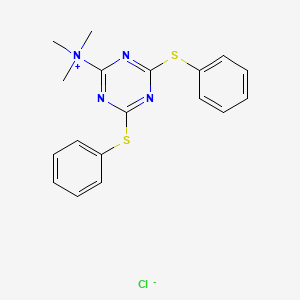
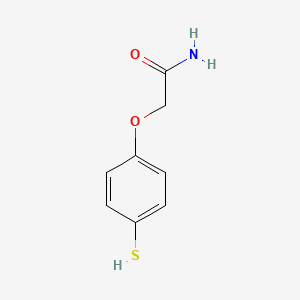
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
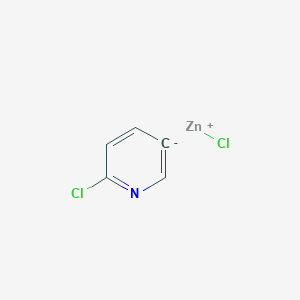
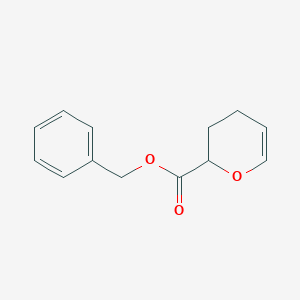
![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)


